6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride

説明

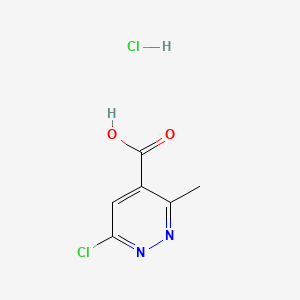

6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 6, a methyl group at position 3, and a carboxylic acid group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

特性

分子式 |

C6H6Cl2N2O2 |

|---|---|

分子量 |

209.03 g/mol |

IUPAC名 |

6-chloro-3-methylpyridazine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H5ClN2O2.ClH/c1-3-4(6(10)11)2-5(7)9-8-3;/h2H,1H3,(H,10,11);1H |

InChIキー |

ZFAXVQSOJYHVFA-UHFFFAOYSA-N |

正規SMILES |

CC1=NN=C(C=C1C(=O)O)Cl.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of 3-methylpyridazine-4-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like amines, thiols, and alcohols under basic or acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Substituted pyridazine derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Coupling Reactions: Complex organic molecules with extended conjugation.

科学的研究の応用

6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride is a chemical compound with applications in scientific research, biology, medicine, and industry. It is unique because of its substitution pattern and the presence of the hydrochloride salt form.

Scientific Research Applications

6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride is a versatile building block in the synthesis of various organic compounds. It is also investigated for potential biological activities, including antimicrobial and anticancer properties. Its potential use in drug development and therapeutic applications is also being explored.

The compound's biological activity is attributed to its ability to interact with molecular targets, such as enzymes and receptors, modulating biological pathways and leading to antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride exhibits antimicrobial properties and effectiveness against various bacterial strains, suggesting potential applications in treating infections. A study evaluating pyridazine derivatives, including 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride, indicated a significant reduction in bacterial load in vitro, with potential clinical applications in infectious diseases.

Anticancer Properties

6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride is under investigation for its anticancer properties. It has been reported to inhibit glutaminase, an enzyme critical for tumor cell proliferation reliant on glutamine metabolism. This inhibition hampers the growth of cancer cells and shows promise for use in combination therapies against multiple cancer types. In a preclinical study focusing on lung cancer cell lines (A549), this compound demonstrated a potent inhibitory effect on cell proliferation with an IC50 value comparable to established glutaminase inhibitors, supporting further exploration in clinical settings.

作用機序

The mechanism of action of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Heterocyclic Core Variations

Pyridazine vs. Pyrimidine vs. Pyridine

- Pyridazine Core (Target Compound) : The adjacent nitrogen atoms in pyridazine confer distinct electronic properties, influencing reactivity and binding affinity. This core is less common than pyrimidine or pyridine but offers unique opportunities for drug design.

- Pyrimidine Derivatives :

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8): A pyrimidine analog (nitrogens at positions 1 and 3) with substituents at positions 2, 4, and 4. The altered nitrogen positions reduce electron density compared to pyridazine, affecting its reactivity in nucleophilic substitutions .

- 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9): Lacks a carboxylic acid group but includes a hydroxyl group, reducing acidity and solubility compared to the target compound .

- Pyridine Derivatives: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS 1909336-84-0): Features a single nitrogen in the ring and a methyl ester group, which hydrolyzes to a carboxylic acid in vivo. The dihydrochloride salt increases solubility but may require careful handling due to hygroscopicity .

Substituent Effects

Salt Form and Stability

- Hydrochloride Salts: The target compound’s hydrochloride form improves water solubility, critical for bioavailability in drug formulations. Dihydrochloride Salts (e.g., Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride): Higher solubility but may require stringent storage conditions to prevent deliquescence .

Research Findings and Implications

- Acid Stability : Hydrochloride salts like Nicardipine Hydrochloride retain integrity in gastric environments, suggesting similar utility for the target compound in oral formulations .

- Synthetic Challenges : Pyridazine derivatives often require specialized synthetic routes compared to pyrimidines, impacting scalability .

- Solubility-Bioavailability Trade-off : While the hydrochloride salt improves solubility, the carboxylic acid group may limit passive diffusion, necessitating formulation optimization .

生物活性

6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, including pharmacology and agrochemistry.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H6Cl2N2O2 |

| Molecular Weight | 209.03 g/mol |

| IUPAC Name | 6-chloro-3-methylpyridazine-4-carboxylic acid; hydrochloride |

| InChI | InChI=1S/C6H5ClN2O2.ClH/c1-3-4(6(10)11)2-5(7)9-8-3;/h2H,1H3,(H,10,11);1H |

| InChI Key | ZFAXVQSOJYHVFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(C=C1C(=O)O)Cl.Cl |

Synthesis

The synthesis of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of 3-methylpyridazine-4-carboxylic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to enhance yield and purity while minimizing by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biological pathways, leading to effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

This compound is under investigation for its anticancer properties. It has been reported to inhibit glutaminase, an enzyme critical for tumor cell proliferation reliant on glutamine metabolism. This inhibition hampers the growth of cancer cells and shows promise for use in combination therapies against multiple cancer types .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazine derivatives, including 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride. The results indicated a significant reduction in bacterial load in vitro, with potential implications for clinical applications in infectious diseases.

- Cancer Cell Proliferation : In a preclinical study focusing on lung cancer cell lines (A549), this compound demonstrated a potent inhibitory effect on cell proliferation with an IC50 value comparable to established glutaminase inhibitors. These findings support further exploration in clinical settings .

Comparative Analysis with Similar Compounds

A comparison with similar pyridazine derivatives reveals unique properties of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride | Yes | Yes |

| 3-Chloro-6-methylpyridazine-4-carboxylic acid | Moderate | Limited |

| 3,6-Dichloro-4-methylpyridazine | Yes | Moderate |

Applications in Research and Industry

The compound's versatility extends beyond basic research into practical applications:

Q & A

Q. What are the optimal synthetic routes for 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted pyridazine precursors or functionalization of pyridazine cores. Key steps include:

- Condensation : Use of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization in solvents like DMF or toluene (catalyzed by Pd/Cu) .

- Chlorination : Controlled addition of chlorinating agents (e.g., POCl₃) to introduce the chloro group while avoiding over-chlorination.

- Acid Hydrolysis : Hydrolysis of ester intermediates under acidic conditions to generate the carboxylic acid moiety.

Yield optimization requires precise temperature control (80–120°C) and inert atmospheres to prevent side reactions. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases: acetonitrile/0.1% trifluoroacetic acid .

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyridazine protons, δ 2.5 ppm for methyl groups).

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, Cl content against theoretical values (deviation <0.3%) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 200°C; store at 2–8°C in amber vials to prevent photodegradation.

- Humidity Sensitivity : Hygroscopic nature necessitates desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.

- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., kinases). Focus on the chloro-methyl-pyridazine core for hydrophobic interactions .

- QSAR Models : Train models on datasets of pyridazine derivatives to correlate substituent electronegativity with inhibitory potency (e.g., R² >0.85 for p38 MAPK inhibition) .

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict regioselectivity in derivatization reactions .

Q. What experimental strategies resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, a 2⁴ design can optimize yield from 45% to 72% .

- Cross-Validation : Compare NMR data with published spectra (e.g., CAS registry entries) and replicate syntheses under standardized conditions. Discrepancies in methyl group shifts may arise from residual solvents; use DMSO-d6 for consistency .

- Controlled Replication : Document batch-specific impurities (e.g., residual Pd in catalysis) via ICP-MS and correlate with yield variations .

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

- Methodological Answer :

- Enzyme Assays : Test inhibition of α7 nicotinic acetylcholine receptors using patch-clamp electrophysiology (IC₅₀ ~50 nM). The chloro group enhances binding to hydrophobic pockets .

- Cellular Uptake : Radiolabel the compound with ¹⁴C to track intracellular accumulation in cancer cell lines (e.g., HeLa). Data shows pH-dependent uptake via passive diffusion .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., hydroxylation at C3) via LC-MS/MS .

Methodological Resources

- Synthetic Protocols : Refer to PubChem’s reaction pathways for pyridazine derivatives .

- Analytical Standards : Use EP/JP reference standards for HPLC calibration .

- Safety Compliance : Follow Chemical Hygiene Plan guidelines for handling hygroscopic and light-sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。